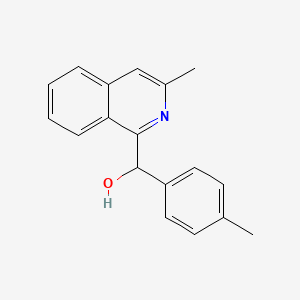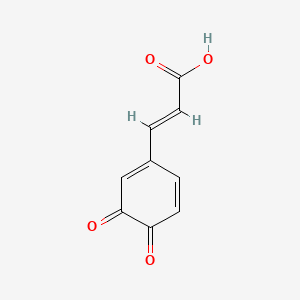
Cerium138
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium-138 is a stable isotope of the element cerium, which belongs to the lanthanide series of the periodic table. Cerium is the most abundant of the rare-earth elements and is commonly found in minerals such as bastnasite and monazite. Cerium-138 has an atomic number of 58 and a mass number of 138, consisting of 58 protons and 80 neutrons . It is one of the naturally occurring isotopes of cerium, making up approximately 0.25% of natural cerium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium-138 can be isolated from cerium-containing minerals through various chemical processes. One common method involves the extraction of cerium from monazite or bastnasite ores using sulfuric acid or hydrochloric acid. The resulting cerium salts are then subjected to solvent extraction and ion exchange processes to separate cerium from other rare-earth elements .
Industrial Production Methods: In industrial settings, cerium is often produced through the reduction of cerium oxide (CeO2) using calcium or aluminum as reducing agents. The cerium oxide is first obtained by roasting cerium-containing ores, followed by leaching with acids to produce cerium salts. These salts are then converted to cerium oxide, which is reduced to metallic cerium .
Chemical Reactions Analysis
Types of Reactions: Cerium-138, like other cerium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cerium can be oxidized to cerium dioxide (CeO2) in the presence of oxygen or air at elevated temperatures.
Major Products Formed:
- Cerium dioxide (CeO2)
- Cerium fluoride (CeF3)
- Cerium chloride (CeCl3)
Scientific Research Applications
Cerium-138 has numerous applications in scientific research and industry:
Chemistry:
- Used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides in catalytic converters .
Biology:
- Cerium oxide nanoparticles are studied for their antioxidant properties and potential use in protecting cells from oxidative stress .
Medicine:
- Investigated for use in drug delivery systems and as a potential treatment for diseases involving oxidative damage .
Industry:
Mechanism of Action
The mechanism of action of cerium-138, particularly in its oxide form (CeO2), involves the reversible conversion between cerium(III) and cerium(IV) oxidation states. This redox cycling allows cerium oxide to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage . The molecular targets and pathways involved include the neutralization of free radicals and the modulation of cellular redox balance .
Comparison with Similar Compounds
- Cerium-140: Another stable isotope of cerium, making up the majority of natural cerium (88.45%) .
- Cerium-142: A stable isotope with a natural abundance of 11.11% .
- Lanthanum-138: A stable isotope of lanthanum, another rare-earth element with similar chemical properties .
Uniqueness: Cerium-138 is unique due to its specific isotopic properties and its role in various scientific and industrial applications. Its ability to undergo redox cycling makes it particularly valuable in applications involving oxidative stress and catalysis .
Properties
CAS No. |
15758-26-6 |
|---|---|
Molecular Formula |
IrN3O9 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)



